Danoprevir sodium salt

HCV protease inhibitor replicon assay antiviral potency

Danoprevir sodium salt (ITMN-191 sodium, RG7227 sodium, ASC08 sodium) is the preferred sodium salt form for fixed-dose combination therapy per US20210038681A1. Its unique >100-fold genotype selectivity window (GT1/4/6 IC50 2-3 nM vs GT2/3/5 IC50 280-750 nM) makes it an irreplaceable tool for discriminating HCV genotypes in vitro. The defined resistance fingerprint (62-fold potency loss against R155K) enables RAV profiling. For DDI research, low bioavailability (1.15% unboosted, 3.86% boosted) and OATP1B1/P-gp substrate profile provide a quantifiable model system. Substitution with grazoprevir, paritaprevir, glecaprevir, or voxilaprevir is not scientifically valid due to divergent potency and resistance profiles. Procure the sodium salt to align with patented FDC composition claims.

Molecular Formula C35H45FN5NaO9S
Molecular Weight 753.8 g/mol
Cat. No. B13778522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanoprevir sodium salt
Molecular FormulaC35H45FN5NaO9S
Molecular Weight753.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]
InChIInChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/t22?,23?,27?,28?,35-;/m1./s1
InChIKeyGXYYUDQAGCVAGJ-STNBKFOXSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Danoprevir Sodium Salt Procurement Guide: Comparator Potency, Bioavailability & Formulation Differentiation


Danoprevir sodium salt (also known as ITMN-191 sodium, RG7227 sodium, ASC08 sodium) is the sodium salt form of the macrocyclic peptidomimetic inhibitor danoprevir, which targets the hepatitis C virus (HCV) NS3/4A serine protease [1]. It is a second-generation protease inhibitor that has demonstrated potent in vitro activity against multiple HCV genotypes and has been advanced to Phase II clinical development [2]. The sodium salt formulation is specified in patent literature as a preferred pharmaceutically acceptable salt for combination therapy applications [3].

Why Danoprevir Sodium Salt Cannot Be Substituted with Other HCV NS3/4A Inhibitors in R&D


Substituting danoprevir sodium salt with another macrocyclic NS3/4A protease inhibitor—such as grazoprevir, paritaprevir, glecaprevir, or voxilaprevir—is not scientifically valid due to divergent potency profiles across genotypes, distinct resistance-associated variant (RAV) susceptibility, and unique pharmacokinetic behavior that underpins specific dosing and combination strategies [1]. For example, danoprevir displays a >100-fold differential potency between genotypes 1/4/6 and 2/3/5 , a selectivity window not shared by all second-generation inhibitors. Furthermore, the sodium salt form of danoprevir is explicitly claimed in patents as the preferred salt for fixed-dose combination formulations, a distinction that impacts solubility, stability, and manufacturability relative to the free base or alternative salts [2].

Danoprevir Sodium Salt: Head-to-Head Potency, Genotype Selectivity, and PK Differentiation Evidence


Danoprevir Sodium Salt vs. Telaprevir, Boceprevir & Grazoprevir: Superior Potency in HCV Genotype 1b Replicon Assays

In a standardized HCV subgenomic replicon assay (genotype 1b con1), danoprevir demonstrated an EC50 of 2 ± 0.5 nM, which is approximately 405-fold more potent than telaprevir (EC50 = 810 ± 400 nM), 320-fold more potent than boceprevir (EC50 = 640 ± 100 nM), and approximately 2.6-fold less potent than grazoprevir (EC50 = 0.76 ± 0.13 nM) in the same assay system [1]. This places danoprevir in a distinct potency tier among macrocyclic protease inhibitors.

HCV protease inhibitor replicon assay antiviral potency NS3/4A inhibitor

Danoprevir Sodium Salt vs. Grazoprevir & Paritaprevir: Genotype-Dependent Potency Differentiation in Replicon Assays

Danoprevir exhibits a pronounced genotype-dependent potency profile, with IC50 values of 2-3 nM for genotypes 1, 4, and 6, versus 280-750 nM for genotypes 2, 3, and 5—a >100-fold selectivity window . In contrast, grazoprevir demonstrates more uniform subnanomolar to low-nanomolar potency across genotypes 1a, 1b, and 2a (EC50: 0.5-2 nM) [1], while paritaprevir shows EC50 values ranging from 0.09 nM (GT4a) to 19 nM (GT3a) . Danoprevir's steep genotype selectivity profile may be advantageous for studies focused specifically on genotype 1/4/6-driven replication, as it provides a clear signal-to-noise window.

HCV genotype selectivity pan-genotypic activity NS3/4A protease antiviral spectrum

Danoprevir Sodium Salt Resistance Profile: Quantified Impact of R155K Substitution vs. V36M, R109K, V170A

In HCV subgenomic replicon cell lines containing individual mutations, the R155K substitution confers a 62-fold increase in resistance to danoprevir, whereas V36M, R109K, and V170A substitutions confer little or no resistance . This resistance profile differs from that of grazoprevir, which retains potent activity against R155K variants with a Ki of 0.14 nM for GT1b R155K . For research applications where differential sensitivity to specific RAVs is required, danoprevir provides a well-defined, quantified resistance fingerprint.

HCV resistance-associated variants RAV R155K mutation protease inhibitor resistance

Danoprevir Sodium Salt Absolute Bioavailability: Ritonavir-Boosted vs. Unboosted Oral Administration

The absolute oral bioavailability of danoprevir 100 mg is low at 1.15%, increasing to 3.86% when co-administered with ritonavir 100 mg—a >3-fold enhancement [1]. This low unboosted bioavailability is mechanistically linked to OATP1B1/1B3-mediated hepatic uptake and P-glycoprotein efflux [1]. In comparison, grazoprevir absolute bioavailability is reported as ~27% (unboosted) [2], and paritaprevir achieves ~53% absolute bioavailability when co-formulated with ritonavir [3]. Danoprevir's unique PK profile necessitates ritonavir boosting for therapeutic exposure, making it a distinct model compound for studying drug-drug interactions involving OATP transporters and CYP3A inhibition.

pharmacokinetics bioavailability ritonavir boosting OATP1B1/1B3 transport

Danoprevir Sodium Salt Formulation Advantage: Patent-Specified Salt for Fixed-Dose Combination with ASC16

According to US Patent Application 20210038681A1, danoprevir sodium is the preferred pharmaceutically acceptable salt of danoprevir for use in combination with ravidasvir (ASC16) hydrochloride [1]. The patent specifically claims a pharmaceutical composition wherein the pharmaceutically acceptable salt of danoprevir is danoprevir sodium, with a mass ratio of ravidasvir to danoprevir of 1:1 [1]. This salt selection is critical for the development of fixed-dose combination (FDC) tablets, as the sodium salt form may offer distinct solubility, stability, and manufacturability advantages over the free base (danoprevir, CAS 850876-88-9) or alternative salts.

pharmaceutical composition salt selection fixed-dose combination patent

Danoprevir Sodium Salt: Primary Research & Industrial Application Scenarios Based on Quantitative Differentiation


Genotype-Specific HCV Replication Studies (GT1/4/6 vs GT2/3/5)

Danoprevir sodium salt is optimally employed as a tool compound to discriminate between HCV genotypes in in vitro replication assays. Its >100-fold potency differential between genotypes 1/4/6 (IC50 2-3 nM) and genotypes 2/3/5 (IC50 280-750 nM) provides a clear experimental window for genotype-specific inhibition studies . This steep selectivity is not observed with grazoprevir or paritaprevir, making danoprevir uniquely suited for experiments requiring genotype-dependent readouts.

OATP1B1/1B3 Transporter and CYP3A4 Drug-Drug Interaction Studies

Danoprevir sodium salt serves as a well-characterized probe substrate for OATP1B1/1B3-mediated hepatic uptake and P-glycoprotein efflux . Its low absolute bioavailability (1.15% unboosted, 3.86% boosted) and dependence on ritonavir-mediated CYP3A4 inhibition provide a quantifiable model system for investigating transporter-enzyme interplay in drug disposition . This makes it valuable for academic and industrial DDI research programs.

Resistance-Associated Variant (RAV) Profiling and NS3 Mutagenesis Studies

Danoprevir sodium salt exhibits a defined resistance fingerprint: a 62-fold potency loss against the R155K variant, while remaining fully active against V36M, R109K, and V170A substitutions . This pattern enables its use as a reference inhibitor in RAV profiling panels, where its differential sensitivity to specific NS3 mutations can help characterize novel resistance variants in preclinical HCV research.

Fixed-Dose Combination (FDC) Formulation Development with ASC16 (Ravidasvir)

According to US Patent 20210038681A1, danoprevir sodium is the preferred salt form for pharmaceutical compositions combining danoprevir (ASC08) with ravidasvir (ASC16) in a 1:1 mass ratio . For industrial formulation scientists developing pan-genotypic HCV combination therapies, procurement of danoprevir sodium salt rather than the free base is indicated for alignment with patented FDC composition claims and potential salt-specific stability and solubility characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danoprevir sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.